molecular formula C18H19FN6O2 B3409090 ethyl 4-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate CAS No. 890881-18-2

ethyl 4-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate

Cat. No.: B3409090
CAS No.: 890881-18-2
M. Wt: 370.4 g/mol
InChI Key: HSLOFTRHXWFGAB-UHFFFAOYSA-N
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Description

The compound ethyl 4-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate features a pyrazolo[3,4-d]pyrimidine core, a bicyclic heteroaromatic system known for its role in kinase inhibition and anticancer drug development . Key structural attributes include:

  • 1-(4-Fluorophenyl) substitution: Enhances metabolic stability and modulates electronic properties via the electron-withdrawing fluorine atom.
  • Ethyl carboxylate on piperazine: Modifies solubility and may act as a prodrug moiety.

Properties

IUPAC Name

ethyl 4-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6O2/c1-2-27-18(26)24-9-7-23(8-10-24)16-15-11-22-25(17(15)21-12-20-16)14-5-3-13(19)4-6-14/h3-6,11-12H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLOFTRHXWFGAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by reacting 4-fluorophenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone, which is then cyclized using a suitable cyclizing agent such as phosphorus oxychloride.

    Introduction of the piperazine moiety: The pyrazolo[3,4-d]pyrimidine intermediate is then reacted with piperazine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate is a pyrazolo[3,4-d]pyrimidine derivative with diverse biological activities and potential therapeutic applications, especially in medicinal chemistry. Its molecular structure includes a piperazine ring, a pyrazolo[3,4-d]pyrimidine core, and a fluorophenyl substituent, which contribute to its properties and functionalities.

Scientific Applications

This compound has several notable scientific applications:

  • Cyclin-Dependent Kinase 2 (CDK2) Inhibition: It primarily targets and inhibits CDK2 activity, which is critical in regulating the cell cycle. This inhibition leads to cytotoxic effects against certain cancer cell lines by disrupting normal cell cycle progression.
  • Influence on Biochemical Pathways: By affecting CDK2 activity, this compound influences key biochemical pathways involved in cell proliferation and survival.

Synthesis and Structure

The synthesis of this compound typically involves several steps with careful control of reaction conditions like temperature and pH to optimize yield and purity. The use of protective groups may also be necessary to prevent unwanted reactions during synthesis. The molecular structure is characterized by multiple functional groups and rings that contribute to its biological activity.

Chemical Reactions

Mechanism of Action

The mechanism of action of ethyl 4-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of these targets, inhibiting their activity and thereby modulating various biochemical pathways. This can result in therapeutic effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Core Heterocycle Modifications

Compound Core Structure Key Substituents Biological Relevance
Target Compound Pyrazolo[3,4-d]pyrimidine 1-(4-Fluorophenyl), 4-piperazine (ethyl carboxylate) Kinase inhibition (hypothesized)
Example from Pyrido[3,4-d]pyrimidin-4(3H)-one 8-Substituted pyrazole, trimethylsilyl group Anticancer activity (cell-based assays)
Dioxopyrrolidin 1-(4-Fluorophenyl), piperazine (ethyl carboxylate) Unknown; structural analog with altered electron density

Analysis :

  • The pyrazolo[3,4-d]pyrimidine core in the target compound provides a planar heteroaromatic system conducive to ATP-binding pocket interactions in kinases.

Piperazine/Piperidine Derivatives

Compound Piperazine/Piperidine Modification Impact on Properties
Target Compound Ethyl carboxylate on piperazine Increases hydrophilicity; may improve solubility
Piperidine-4-carboxylate (ethyl ester) Reduced basicity compared to piperazine; altered pharmacokinetics
4-(2-(4-Chlorophenoxy)ethyl)piperazine Enhanced lipophilicity; potential for blood-brain barrier penetration

Analysis :

  • Piperazine derivatives generally exhibit higher basicity and hydrogen-bonding capacity than piperidine analogs, influencing target affinity .
  • Substituents like chlorophenoxyethyl () increase logP, favoring membrane permeability but risking solubility issues .

Substituent Variations on the Aromatic Ring

Compound Aromatic Substituent Functional Impact
Target Compound 4-Fluorophenyl Electron-withdrawing effect; metabolic stability
(Compound 1n) 2-Fluoro-5-(trifluoromethyl)phenyl Increased lipophilicity and halogen bonding potential
3-Fluoro-4-morpholinophenyl Morpholine enhances solubility; fluorine improves target affinity

Analysis :

  • Fluorine substituents reduce oxidative metabolism, prolonging half-life .
  • Bulky groups (e.g., trifluoromethyl in ) may sterically hinder binding but enhance selectivity .

Analysis :

  • The target compound’s ethyl carboxylate may limit kinase affinity compared to urea derivatives () but improve oral bioavailability .
  • Pyridopyrimidinones () demonstrate distinct activity profiles due to core rigidity .

Biological Activity

Ethyl 4-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound exhibits a range of biological activities, making it a significant subject of research in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C21H18ClFN6C_{21}H_{18}ClFN_6 and a molecular weight of 408.9 g/mol. Its structural features include:

PropertyValue
Molecular Formula C21H18ClFN6
Molecular Weight 408.9 g/mol
IUPAC Name This compound
InChI Key BFJXLZKCSOUUHW-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell signaling pathways. Notably, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in regulating the cell cycle. By inhibiting CDK2, the compound can induce cell cycle arrest and promote apoptosis in cancer cells .

Anticancer Activity

Research indicates that compounds within the pyrazolopyrimidine class, including this compound, exhibit potent anticancer properties. For instance, studies have demonstrated that these compounds can effectively inhibit tumor growth in various cancer cell lines by targeting specific kinases .

Enzymatic Inhibition

The compound has also been evaluated for its ability to inhibit enzymes such as monoamine oxidase (MAO). Inhibitory assays have shown that derivatives with similar structures can significantly reduce MAO-A and MAO-B activities, which are critical for neurotransmitter metabolism . This suggests potential applications in treating neurodegenerative disorders.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Antitumor Efficacy : A study reported that the compound demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition at low concentrations .
  • Neuropharmacological Effects : Another investigation focused on the anxiolytic properties of related piperazine derivatives. These studies utilized behavioral assays in animal models to assess the central nervous system effects .
  • Comparative Analysis : Comparisons with other pyrazolopyrimidine derivatives highlighted unique substitutions that enhance biological activity. For example, modifications at the piperazine ring were shown to influence kinase inhibition potency .

Q & A

Q. Table 1. Key Reaction Conditions for Synthesis

ParameterOptimal ValueEvidence Source
SolventDichloromethane (DCM)
BaseDIPEA (1.5 eq)
Temperature0–25°C (gradual warming)
PurificationFlash chromatography (EtOAc/Hexane)

Q. Table 2. Bioactivity Data Comparison

DerivativeKinase Inhibitory Activity (IC50_{50}, nM)Assay Type
Parent Compound120 ± 15 (EGFR)Fluorescence Polarization
Trifluoromethyl Analog45 ± 8 (EGFR)Radioactive ATP

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 4-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate

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